Ramosetron

Vue d'ensemble

Description

Le ramosetron est un antagoniste sélectif des récepteurs de la sérotonine 5-HT3, principalement utilisé pour traiter les nausées et les vomissements liés à la chimiothérapie et à la récupération postopératoire. Il est également efficace pour gérer le syndrome du côlon irritable à prédominance diarrhéique. Ce composé est connu pour sa puissance supérieure et sa durée d'action plus longue par rapport aux autres antagonistes de la 5-HT3 de première génération comme l'ondansétron .

Applications De Recherche Scientifique

Ramosetron has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of 5-HT3 receptor antagonists.

Biology: Investigated for its effects on serotonin receptors and related pathways.

Medicine: Extensively studied for its antiemetic properties and its role in treating irritable bowel syndrome.

Industry: Used in the development of new pharmaceuticals targeting serotonin receptors.

Mécanisme D'action

Target of Action

Ramosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor . This receptor is the primary target of this compound and plays a crucial role in the transmission of signals in the gastrointestinal tract and the central nervous system .

Mode of Action

This compound exerts its therapeutic effects by blocking the action of serotonin on 5-HT3 receptors . These receptors are present in the afferent vagal nerve endings in the gastrointestinal mucosa . By inhibiting the action of serotonin, a neurotransmitter involved in triggering nausea and vomiting, this compound can effectively alleviate these symptoms .

Biochemical Pathways

It is known that the drug’s antagonistic action on 5-ht3 receptors disrupts the normal function of serotonin, a key neurotransmitter involved in various physiological processes, including the regulation of mood, appetite, and gastrointestinal motility .

Pharmacokinetics

Like other 5-ht3 receptor antagonists, it is expected to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

This compound’s action results in significant symptomatic improvements in conditions like chemotherapy- and postoperative-associated nausea and vomiting, and diarrhea-predominant irritable bowel syndrome . It has been found to provide relief from overall IBS symptoms, abdominal discomfort/pain, and improve abnormal bowel habits and stool consistency .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, stress conditions have been shown to induce abnormal defecation, which can be significantly suppressed by this compound . .

Analyse Biochimique

Biochemical Properties

Ramosetron interacts with the 5-hydroxytryptamine receptor 3A, acting as an antagonist . This interaction plays a crucial role in its function, as it blocks the action of serotonin, a neurotransmitter that can cause nausea and vomiting.

Cellular Effects

This compound has been found to have beneficial effects on both male and female patients with diarrhea-predominant irritable bowel syndrome (IBS-D) . It leads to relief of overall IBS symptoms, relief of abdominal discomfort/pain, improvement in abnormal bowel habits, and improvement in stool consistency .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 5-HT3 receptors, thereby inhibiting the action of serotonin . This inhibition prevents the triggering of the vomiting reflex, thus exerting its antiemetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant suppression of abnormal defecation induced by various stressors in rats and mice . The effects were more potent than those of other 5-HT3 antagonists such as alosetron, cilansetron, or loperamide .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . At a concentration of 100 μg/0.5 µl, this compound reduced afterdischarge duration and increased stage 4 latency in kindled rats .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du ramosetron implique plusieurs étapes clés, en commençant par la préparation du dérivé indole. Le processus comprend généralement :

Formation du dérivé indole : La première étape implique la synthèse du dérivé indole par une réaction de synthèse de l'indole de Fischer.

Cyclisation : Le dérivé indole subit une cyclisation pour former le cycle benzimidazole.

Substitution : La dernière étape implique la substitution du cycle benzimidazole par un groupe méthanone pour former le this compound.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité.

Analyse Des Réactions Chimiques

Types de réactions

Le ramosetron subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification du this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont utilisés.

Principaux produits

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des antagonistes des récepteurs de la 5-HT3.

Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine et les voies associées.

Médecine : Étudié de manière approfondie pour ses propriétés antiémétiques et son rôle dans le traitement du syndrome du côlon irritable.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de la sérotonine.

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement aux récepteurs de la sérotonine 5-HT3 et en les antagonisant. Ces récepteurs sont situés dans les systèmes nerveux central et périphérique, en particulier dans le tractus gastro-intestinal. En bloquant ces récepteurs, le this compound empêche l'action de la sérotonine, qui est un médiateur clé des nausées et des vomissements. Ce mécanisme contribue également à réduire les symptômes du syndrome du côlon irritable .

Comparaison Avec Des Composés Similaires

Composés similaires

Ondansétron : Un autre antagoniste des récepteurs de la 5-HT3 utilisé pour des indications similaires mais avec une durée d'action plus courte.

Granisétron : Similaire à l'ondansétron mais avec une demi-vie légèrement plus longue.

Palonosétron : Connu pour sa demi-vie prolongée et sa plus grande affinité de liaison aux récepteurs.

Unicité du ramosetron

Le this compound se distingue par sa puissance supérieure et sa durée d'action plus longue par rapport aux autres antagonistes des récepteurs de la 5-HT3. Cela le rend particulièrement efficace pour gérer les conditions qui nécessitent un blocage prolongé des récepteurs, telles que les nausées et les vomissements induits par la chimiothérapie .

Propriétés

IUPAC Name |

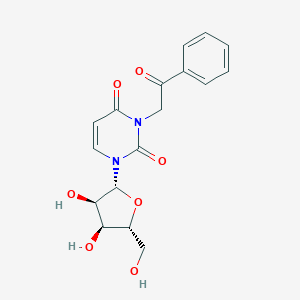

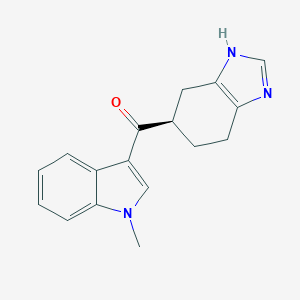

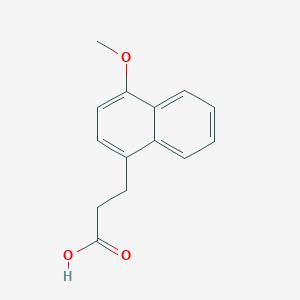

(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHPAPBPFQJABD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043842 | |

| Record name | Ramosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132036-88-5 | |

| Record name | Ramosetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132036-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramosetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132036885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAMOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZRO0SC54Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ramosetron?

A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, , ] It exerts its effects by blocking the binding of serotonin, a neurotransmitter, to these receptors. [, ]

Q2: Where are 5-HT3 receptors primarily located, and what role do they play in the context of this compound’s therapeutic effects?

A2: 5-HT3 receptors are found in both the central nervous system (CNS), specifically the chemoreceptor trigger zone (CTZ), and the peripheral nervous system (PNS), particularly on vagal afferent nerves in the gastrointestinal (GI) tract. [, , ] Blocking 5-HT3 receptors in the CTZ helps prevent nausea and vomiting, while blocking those in the GI tract reduces GI motility and secretions. [, , , ]

Q3: How does this compound's mechanism of action translate to its therapeutic effects in conditions like irritable bowel syndrome with diarrhea (IBS-D)?

A3: In IBS-D, excessive serotonin release in the gut contributes to increased intestinal motility, secretions, and visceral hypersensitivity. [, , ] this compound's blockade of 5-HT3 receptors helps normalize these processes, reducing diarrhea, abdominal pain, and discomfort. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound hydrochloride, the salt form commonly used in pharmaceuticals, is C17H21N3O3•HCl. The molecular weight is 351.84 g/mol. [, ]

Q5: Is there any information about the spectroscopic data of this compound available in the provided research?

A5: While the provided research papers don't delve into detailed spectroscopic characterization, FTIR spectroscopy is mentioned as a technique for confirming the identity of this compound and assessing potential drug-polymer interactions during the development of transdermal delivery systems. []

Q6: Has the compatibility of this compound with other drugs been investigated for combined administration?

A6: Yes, one study investigated the physicochemical compatibility of this compound with dezocine, an opioid analgesic, in a 0.9% sodium chloride injection intended for patient-controlled analgesia (PCA). [] The results demonstrated good physical and chemical stability of the mixture over 14 days when stored in both glass bottles and polyvinyl chloride (PVC) bags at 4°C and 25°C. [] This indicates potential for co-administration of these drugs for managing postoperative pain and PONV. []

Q7: How does storage temperature affect the stability of this compound in solution?

A7: The study on dezocine-ramosetron compatibility in 0.9% sodium chloride injection showed that this compound remained stable for 14 days when stored at both 4°C and 25°C. [] This suggests that this compound is relatively stable in solution across a range of clinically relevant temperatures.

Q8: What is the typical route of administration for this compound, and how does this influence its pharmacokinetic profile?

A8: this compound is available in both oral and intravenous formulations. [, , ] Intravenous administration results in rapid onset of action, which is desirable for acute conditions like postoperative nausea and vomiting (PONV). [, , ] Oral administration provides a more convenient route for chronic conditions like IBS-D, allowing for once-daily dosing. [, ]

Q9: What is the approximate half-life of this compound, and how does this relate to its duration of action?

A9: While the provided research doesn't explicitly state the half-life, it does highlight that this compound exhibits a very slow dissociation rate from 5-HT3 receptors compared to other 5-HT3 antagonists like alosetron and cilansetron. [] This translates to a prolonged duration of action, contributing to its effectiveness in preventing both acute and delayed nausea and vomiting. [, , , , ]

Q10: Does this compound have any active metabolites, and if so, do they contribute to its pharmacological effects?

A10: Yes, this compound has an active metabolite, M-1, that also possesses affinity for 5-HT3 receptors. [] While M-1's binding affinity is lower than that of the parent drug, its contribution to overall receptor occupancy and the prolonged duration of action is significant, particularly after intravenous administration. [, ]

Q11: What is the evidence for the efficacy of this compound in preventing PONV compared to placebo?

A12: Multiple randomized controlled trials have demonstrated the effectiveness of this compound in reducing the incidence and severity of PONV compared to placebo. [, , , , , ] These studies have shown consistent benefits, particularly in the early postoperative period (0-6 hours). [, , , , , ]

Q12: Is there evidence suggesting any specific genetic polymorphisms that might influence this compound's effectiveness?

A17: Yes, one study investigated the influence of polymorphisms in the ABCB1 gene, which encodes a drug transporter protein, on the efficacy of this compound compared to palonosetron for preventing PONV. [] The findings suggest that individuals with specific ABCB1 genotypes might experience differences in the severity of PONV when treated with this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)

![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)